2-Chloroethyl palmitate

Übersicht

Beschreibung

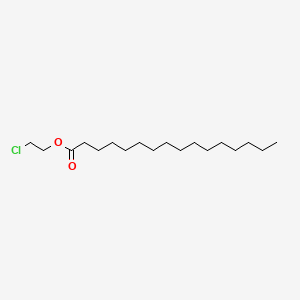

2-Chloroethyl palmitate, also known as 2-Chloroethyl hexadecanoate, is an organic compound with the molecular formula C18H35ClO2 and a molecular weight of 318.922 g/mol . It is a derivative of palmitic acid, where the hydroxyl group of the acid is esterified with 2-chloroethanol. This compound is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloroethyl palmitate can be synthesized through the esterification of palmitic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloroethyl palmitate undergoes various chemical reactions, including:

Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.

Major Products Formed

Hydrolysis: Palmitic acid and 2-chloroethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Chloroethyl palmitate serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo hydrolysis and substitution reactions makes it valuable for creating derivatives with diverse functionalities.

Biology

Research has focused on the biological effects of this compound and its hydrolysis products:

- Biological Activity: Studies indicate that the hydrolysis products, palmitic acid and 2-chloroethanol, can interact with cellular membranes and influence lipid metabolism.

- Toxicity Studies: Investigations into its toxicity reveal systemic effects at high doses, including inflammation and liver damage in animal models. For instance, a study noted that doses of 67.5 mg/kg in rats resulted in severe systemic toxicity.

Table 1: Toxicity Data for this compound

| Study Type | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 67.5 | Severe systemic toxicity |

| Dermal Exposure | Mice | 125-250 | Increased mortality; lung congestion |

| Gavage Studies | Mice | 100 | Reduced fetal weights; maternal weight loss |

Medicine

The compound is being investigated for potential applications in drug delivery systems :

- Bioactive Molecules: Its ability to form esters with bioactive molecules suggests utility in enhancing the solubility and bioavailability of pharmaceuticals.

- Chlorinated Fatty Acids: As part of a broader class of chlorinated fatty acids, its metabolic pathways are being studied for implications in pharmacology and toxicology.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to serve as a precursor for various chemical syntheses, contributing to the development of materials with specific desired characteristics.

Case Studies

-

Toxicological Assessment:

A study involving rats demonstrated that high doses of this compound led to significant liver damage and systemic toxicity, underscoring the need for careful handling and risk assessment when utilizing this compound in research or industrial applications . -

Drug Delivery Research:

Investigations into the use of chlorinated fatty acids as drug delivery vehicles have shown promising results, indicating that compounds like this compound could enhance drug solubility and efficacy . -

Biological Impact Studies:

Research has linked chlorinated fatty acids to inflammatory responses in human cells, suggesting potential roles in understanding diseases associated with lipid metabolism .

Wirkmechanismus

The mechanism of action of 2-Chloroethyl palmitate involves its hydrolysis to palmitic acid and 2-chloroethanol. The hydrolysis products can interact with various molecular targets and pathways in biological systems. For example, palmitic acid is a common fatty acid that can be incorporated into lipid membranes, while 2-chloroethanol can undergo further metabolic transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloroethyl stearate: Similar ester of stearic acid.

2-Chloroethyl oleate: Similar ester of oleic acid.

Uniqueness

2-Chloroethyl palmitate is unique due to its specific fatty acid chain length (palmitic acid) and the presence of a chloroethyl group, which imparts distinct chemical reactivity and biological properties compared to other similar esters .

Biologische Aktivität

2-Chloroethyl palmitate (CEP) is an organochlorine compound derived from palmitic acid, with potential applications in various biological contexts. This article explores its biological activity, focusing on its toxicity, metabolic pathways, and implications in pharmacology and toxicology.

This compound is synthesized through the reaction of palmitic acid with 2-chloroethanol. This compound is part of a broader class of chlorinated fatty acids, which have been studied for their biological effects. Its structure can be represented as follows:

- Molecular Formula : CHClO

- Molecular Weight : 288.91 g/mol

Toxicity and Safety Profile

The toxicity of this compound has been investigated in various studies. Notably, it has been associated with significant systemic effects when administered at high doses. For instance:

- In a study involving rats, doses of 67.5 mg/kg body weight resulted in severe systemic toxicity, leading to increased mortality rates .

- Dermal exposure studies indicated that the compound can cause inflammation and hemorrhage in lungs, alongside other systemic effects such as fatty degeneration of the liver .

Table 1: Toxicity Data for this compound

| Study Type | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 67.5 | Severe systemic toxicity |

| Dermal Exposure | Mice | 125-250 | Increased mortality; lung congestion |

| Gavage Studies | Mice | 100 | Reduced fetal weights; maternal weight loss |

Metabolic Pathways

Research indicates that this compound undergoes hydrolysis in the body, leading to the formation of free fatty acids and other metabolites. This process is crucial for understanding its bioactivity and potential therapeutic applications. The hydrolysis of CEP has been studied under simulated gastric and pancreatic conditions, revealing its stability and reactivity in biological systems .

Pharmacological Implications

Although primarily recognized for its toxicity, there is emerging interest in the potential pharmacological applications of chlorinated fatty acids, including CEP. Studies suggest that chlorinated lipids may play roles in modulating immune responses and could potentially be leveraged in therapeutic contexts:

Case Studies

- Sepsis and Inflammation : A notable study linked elevated levels of chlorinated fatty acids to sepsis mortality, suggesting that compounds like CEP could serve as biomarkers for inflammatory conditions . The study demonstrated that exogenous administration of chlorinated lipids increased vascular permeability and disrupted endothelial barrier function.

- Developmental Toxicity : In developmental studies involving mice, exposure to chlorinated compounds resulted in reduced fetal weights and adverse maternal health outcomes . These findings highlight the need for caution regarding exposure during pregnancy.

Eigenschaften

IUPAC Name |

2-chloroethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFFARIYTPCNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239181 | |

| Record name | 2-Chloroethyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929-16-8 | |

| Record name | 2-Chloroethyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 929-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROETHYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z4GDF61O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 2-chloroethyl palmitate in food products like French dressing?

A2: [] While the provided abstract lacks details on the context of identification in French dressing, the presence of this compound in food raises questions about its potential formation during food processing or packaging. Further investigation is needed to understand the implications of its presence in food for human consumption, considering its metabolic fate and potential toxicological effects.

Q2: Could the formation of fatty acid conjugates with 2-chloroethanol contribute to its toxicity?

A3: [] Research shows that rats administered 2-chloroethanol form fatty acid conjugates, including this compound, in the liver. These conjugates might be retained in the body longer than the parent compound, potentially leading to prolonged exposure and increased toxicity. Further research is needed to confirm if these conjugates contribute directly to the toxic effects of 2-chloroethanol.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.